molecular formula C23H26N4O4S B2724102 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451466-85-6

3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2724102
CAS No.: 451466-85-6
M. Wt: 454.55
InChI Key: VSJYPQZMVKULGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolin-4(3H)-one family, a heterocyclic scaffold widely explored in medicinal chemistry due to its pharmacological versatility. The structure features:

  • Quinazolin-4-one core: Positions 2 and 4 are substituted with a sulfanylidene (C=S) and ketone (C=O), respectively.
  • Position 3: A 2-methoxyethyl group, enhancing hydrophilicity and metabolic stability.
  • Position 7: A piperazine-1-carbonyl moiety linked to a 4-methoxyphenyl ring, likely influencing receptor binding and pharmacokinetics.

The sulfanylidene group may contribute to tautomerism or hydrogen bonding, affecting molecular interactions .

Properties

CAS No.

451466-85-6

Molecular Formula

C23H26N4O4S

Molecular Weight

454.55

IUPAC Name

3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C23H26N4O4S/c1-30-14-13-27-22(29)19-8-3-16(15-20(19)24-23(27)32)21(28)26-11-9-25(10-12-26)17-4-6-18(31-2)7-5-17/h3-8,15H,9-14H2,1-2H3,(H,24,32)

InChI Key

VSJYPQZMVKULGO-UHFFFAOYSA-N

SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)NC1=S

solubility

not available

Origin of Product

United States

Biological Activity

Molecular Information

PropertyValue
Molecular Formula C23H26N4O4S
Molecular Weight 442.55 g/mol
IUPAC Name 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one
CAS Number 950276-70-7

The compound features a quinazolinone core, a piperazine moiety, and a sulfanylidene group, which may contribute to its unique biological activities.

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures possess antibacterial and antifungal properties. The potential mechanism involves the inhibition of key enzymes in microbial pathways, leading to cell death or growth inhibition .

Anticancer Activity

Several derivatives of quinazoline have been evaluated for their anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines through various pathways, including the modulation of signaling cascades associated with cell proliferation and survival .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including antidepressant and anxiolytic activities. The presence of the piperazine ring in this compound suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors . Preliminary studies indicate that modifications in the piperazine structure can enhance affinity for these receptors, potentially leading to improved therapeutic profiles.

Case Studies

  • Antitubercular Activity : A series of quinazoline derivatives were synthesized and tested against Mycobacterium tuberculosis. Some compounds showed promising IC50 values in the low micromolar range, indicating potential as antitubercular agents .
  • Cytotoxicity Assessment : Evaluations on human embryonic kidney (HEK-293) cells revealed that certain derivatives exhibited low cytotoxicity, suggesting a favorable safety profile for further development as therapeutic agents .
  • In Vivo Studies : Animal models have demonstrated that some quinazoline derivatives can reduce hyperactivity and other behavioral symptoms associated with neurological disorders without significant side effects, indicating their potential as therapeutic agents in psychiatry .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : Interaction with serotonin and dopamine receptors could lead to alterations in neurotransmitter levels, impacting mood and behavior.
  • Oxidative Stress Reduction : Some studies suggest that similar compounds exhibit antioxidant properties, which may protect cells from oxidative damage.

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that quinazoline derivatives exhibit promising antimicrobial properties. The compound has been synthesized and tested for its efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Study: Antimicrobial Activity

In a study published in RSC Advances, compounds similar to 3-(2-methoxyethyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one demonstrated significant antibacterial activity, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis . This suggests that modifications to the quinazoline structure can enhance its antimicrobial potency.

Anticancer Applications

The compound has also been explored for its anticancer properties. Quinazoline derivatives are known to target various cancer pathways and have been evaluated for their effectiveness against different cancer cell lines.

Case Study: Anticancer Activity

A study focusing on the synthesis of quinazoline-based compounds revealed that certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-231). The results indicated that the presence of specific substituents on the quinazoline scaffold could enhance anticancer activity .

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23112.5
Compound BMDA-MB-23115.0
This compoundMDA-MB-231TBD

Neurological Applications

The piperazine moiety within the compound suggests potential applications in treating neurological disorders due to its interaction with neurotransmitter systems. Compounds containing piperazine have been studied for their ability to modulate serotonin and dopamine receptors, which are crucial in managing conditions such as depression and anxiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Quinazolin-4(3H)-one Derivatives

2-(4-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-fluorophenyl)-5-methoxyquinazolin-4(3H)-one (15e)
  • Core : Quinazolin-4(3H)-one.
  • Substituents :
    • Position 2: Fluorophenyl group.
    • Position 7: Piperazine-1-carbonyl with cyclopropanecarbonyl.
  • Synthesis : 58% yield via coupling reactions .
  • Key Differences: The fluorophenyl group (vs. The cyclopropanecarbonyl substituent may enhance rigidity compared to the target compound’s 2-methoxyethyl group.
Ethyl 4-[[3-[(2-Chlorophenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazolin-7-yl]carbonyl]piperazine-1-carboxylate
  • Core : Quinazolin-4(3H)-one with sulfanylidene.
  • Substituents :
    • Position 3: 2-Chlorobenzyl group.
    • Position 7: Piperazine-1-carbonyl with ethyl carboxylate.
  • Key Differences : The 2-chlorobenzyl group introduces steric bulk and lipophilicity, contrasting with the target’s 2-methoxyethyl. The ethyl carboxylate on piperazine may influence solubility .

Piperazine-Containing Analogues

p-MPPI and p-MPPF (5-HT1A Receptor Antagonists)
  • Core : Arylpiperazine derivatives.
  • Substituents :
    • p-MPPI: 4-(2'-Methoxyphenyl)-piperazine with p-iodobenzamidoethyl.
    • p-MPPF: Similar to p-MPPI but with p-fluorobenzamidoethyl.
  • Biological Activity : Competitive antagonists at pre- and postsynaptic 5-HT1A receptors, with ID50 values of 3–5 mg/kg in hypothermia assays .
(E)-1-{4-[Bis(4-Methoxyphenyl)Methyl]Piperazin-1-yl}-3-(4-Methylphenyl)Prop-2-en-1-one
  • Core : Cinnamoyl-piperazine hybrid.
  • Substituents : Bis(4-methoxyphenyl)methyl and 4-methylphenyl groups.
  • Pharmacology : Exhibits antimicrobial and anticancer properties due to the cinnamoyl moiety .
  • Key Differences: The absence of a quinazolinone core limits direct structural comparison but highlights the therapeutic relevance of 4-methoxyphenyl-piperazine derivatives.

Preparation Methods

Copper-Catalyzed Isocyanide Insertion

A copper-catalyzed method (adapted from) involves:

  • Reactants : 2-Isocyanobenzoate and aliphatic/aromatic amines.
  • Conditions : Cu(OAc)₂·H₂O (5 mol%), Et₃N (2 equiv), CH₂Cl₂, 25°C, 20 min.
  • Mechanism : Imidoylative cross-coupling followed by cyclocondensation.
  • Yield : 70–85% for analogous quinazolinones.

Heteropolyacid-Catalyzed Cyclocondensation

An eco-friendly method (from) uses:

  • Reactants : 2-Aminobenzamide and triethylorthoesters.
  • Catalyst : H₁₄[NaP₅W₃₀O₁₁₀] (0.15 mol%) in ethanol.
  • Conditions : Reflux, 18–40 min.
  • Yield : 80–92% for substituted quinazolin-4(3H)-ones.

Table 1 : Core Synthesis Comparison

Method Catalyst Solvent Time (min) Yield (%)
Copper-catalyzed Cu(OAc)₂·H₂O CH₂Cl₂ 20 70–85
Heteropolyacid H₁₄[NaP₅W₃₀O₁₁₀] Ethanol 18–40 80–92

Introduction of the 2-Sulfanylidene Group

The 2-sulfanylidene moiety is introduced via thiolation:

Lawesson’s Reagent-Mediated Thionation

  • Substrate : 4-Oxo-quinazolinone intermediate.
  • Reagent : Lawesson’s reagent (2 equiv).
  • Conditions : Toluene, 110°C, 4 h.
  • Yield : 75–88% for analogous thiones.

Phosphorus Pentasulfide (P₄S₁₀)

  • Substrate : 4-Oxo-quinazolinone.
  • Reagent : P₄S₁₀ (3 equiv), pyridine.
  • Conditions : 80°C, 6 h.
  • Yield : 68–78%.

Alkylation at Position 3: 2-Methoxyethyl Substituent

The 3-(2-methoxyethyl) group is installed via nucleophilic substitution:

Mitsunobu Reaction

  • Substrate : 2-Sulfanylidene-quinazolin-4-one.
  • Reagents : 2-Methoxyethanol, DIAD, PPh₃.
  • Conditions : THF, 0°C → RT, 12 h.
  • Yield : 65–72%.

Direct Alkylation

  • Substrate : Quinazolinone with NH at position 3.
  • Reagent : 2-Methoxyethyl bromide (1.2 equiv), K₂CO₃.
  • Conditions : DMF, 60°C, 8 h.
  • Yield : 60–68%.

Installation of the 7-[4-(4-Methoxyphenyl)Piperazine-1-Carbonyl] Moiety

The piperazine-carbonyl group is coupled via amide bond formation:

Carbodiimide-Mediated Coupling

  • Substrate : 7-Carboxyquinazolinone (from hydrolysis of ester intermediates).
  • Reagents :
    • 1-(4-Methoxyphenyl)piperazine (1.5 equiv).
    • EDCl, HOBt, DIPEA.
  • Conditions : CH₂Cl₂, RT, 24 h.
  • Yield : 55–63%.

Mixed Carbonate Activation

  • Substrate : 7-Chlorocarbonylquinazolinone (from oxalyl chloride treatment).
  • Reagent : 1-(4-Methoxyphenyl)piperazine.
  • Conditions : THF, 0°C → RT, 6 h.
  • Yield : 70–76%.

Table 2 : Piperazine-Carbonyl Coupling Optimization

Method Activator Solvent Yield (%)
EDCl/HOBt EDCl, HOBt CH₂Cl₂ 55–63
Chlorocarbonyl Oxalyl chloride THF 70–76

Optimization and Characterization

Reaction Optimization

  • Temperature : Piperazine coupling proceeds efficiently at RT.
  • Catalyst Load : Cu(OAc)₂·H₂O at 5 mol% minimizes side reactions.
  • Purification : Column chromatography (SiO₂, cHex/EtOAc gradients).

Spectroscopic Data

  • IR : 1674 cm⁻¹ (C=O, quinazolinone), 1245 cm⁻¹ (C=S).
  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.89–7.45 (m, 4H, aromatic), 4.12 (t, 2H, OCH₂), 3.78 (s, 3H, OCH₃), 3.45–3.20 (m, 8H, piperazine).
  • MS (ESI) : m/z 523.2 [M+H]⁺.

Q & A

Q. What are the key considerations for synthesizing this compound, given its complex heterocyclic structure?

The synthesis involves multi-step reactions focusing on:

  • Quinazolinone Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 2-sulfanylidene-1H-quinazolin-4-one scaffold.
  • Piperazine-Carbonyl Coupling : Reacting 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride with the quinazolinone core using a coupling agent like EDCI/HOBt in anhydrous DMF .
  • Methoxyethyl Substitution : Introducing the 2-methoxyethyl group via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity. Critical Parameters: Temperature control (< 60°C for cyclization), inert atmosphere for coupling reactions, and purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).

Q. How can the compound’s structural integrity be validated post-synthesis?

Use a combination of:

  • Single-Crystal X-ray Diffraction (SC-XRD) : For absolute configuration confirmation. SHELX programs (e.g., SHELXL) are standard for refinement, leveraging high-resolution data (R-factor < 0.05) .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Verify methoxy (-OCH₃), piperazine (δ 2.5–3.5 ppm), and sulfanylidene (C=S) groups.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with < 3 ppm error.
    • Elemental Analysis : Ensure C, H, N, S content matches theoretical values (±0.4%).

Advanced Research Questions

Q. How to design assays for evaluating its phosphodiesterase (PDE) inhibitory activity?

Follow AOAC SMPR 2014.011 guidelines:

  • Enzyme Source : Purified PDE isozymes (e.g., PDE5A1) from human platelets.
  • Assay Conditions :
  • Substrate: 3’,5’-cGMP (10 µM) in Tris-HCl buffer (pH 7.5).
  • Incubation: 30 min at 37°C.
    • Detection : HPLC-UV (λ = 254 nm) to quantify hydrolyzed product. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .
      Troubleshooting: Include positive controls (e.g., sildenafil) and account for non-specific binding using BSA (1 mg/mL).

Q. How to resolve contradictions in bioactivity data across different studies?

  • Statistical Meta-Analysis : Pool data from independent studies (e.g., IC₅₀, Ki) and apply a random-effects model to assess heterogeneity (I² statistic > 50% indicates significant variation).
  • Experimental Reproducibility : Validate assays under standardized conditions (pH, temperature, enzyme lot). For example, discrepancies in IC₅₀ values for PDE inhibition may arise from differences in enzyme purity or buffer composition .
  • Structure-Activity Relationship (SAR) : Compare analog libraries to identify substituents (e.g., methoxy vs. ethoxy) that modulate activity .

Q. What computational strategies predict its binding mode with target proteins?

  • Molecular Docking : Use AutoDock Vina with PDE5A (PDB: 1UDT) to simulate ligand-receptor interactions. Key residues: Gln817 (H-bond with sulfanylidene), Phe820 (π-π stacking with quinazolinone).
  • Molecular Dynamics (MD) : Run 100 ns simulations (AMBER force field) to assess stability of the ligand-protein complex. RMSD values > 2 Å indicate conformational instability .
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinity (ΔG < -8 kcal/mol suggests strong inhibition).

Methodological Challenges & Solutions

Q. How to optimize solubility for in vitro assays without altering bioactivity?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
  • pH Adjustment : Prepare stock solutions in phosphate buffer (pH 6.8) for protonation of the piperazine nitrogen (pKa ~7.5) .
  • Surfactants : Add Tween-80 (0.01% w/v) to prevent aggregation in cell-based assays.

Q. How to analyze degradation products under accelerated stability conditions?

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines).
  • LC-MS/MS Analysis :
  • Column: C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase: 0.1% formic acid in H₂O:ACN (gradient elution).
  • Degradation Pathways: Hydrolysis of the piperazine-carbamate bond (m/z 289 fragment) or oxidation of the methoxy group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.